(S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride
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Overview
Description
The compound is an amino acid derivative with a vinylphenyl group. Amino acids are the building blocks of proteins and play key roles in cellular functions. The vinylphenyl group suggests potential applications in polymer chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as boronic esters, are synthesized through processes like protodeboronation .Scientific Research Applications
Applications in Cancer Therapy
One closely related compound, FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride), demonstrates significant preclinical antitumor efficacy in several cancer models. The compound, known for its potent immunosuppressant effects, also shows potential in cancer therapy through S1PR-independent mechanisms. This highlights the potential of similar amino acid derivatives in therapeutic research and development against cancer (Li Zhang et al., 2013).
Role in Biomedical Applications
Highly branched polymers based on poly(amino acid)s, including structures similar to (S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride, are gaining attention for biomedical applications. Such polymers, derived from natural amino acids, are biocompatible, biodegradable, and their degradation products are metabolizable. Their applications include delivery vehicles for genes and drugs, showcasing the potential for similar compounds in drug delivery and gene therapy (Marisa Thompson & C. Scholz, 2021).
Environmental and Industrial Applications
The exploration of organic acids in industrial cleaning and corrosion inhibition highlights the versatility of acid derivatives in practical applications. Organic acids, including formic, acetic, citric, and lactic acids, are used as alternatives to more corrosive chemicals for metal surface cleaning and as corrosion inhibitors. This suggests potential industrial and environmental applications for related compounds, focusing on safer, more sustainable practices (Luai Alhamad et al., 2020).
Analytical and Separation Techniques
In analytical chemistry, hydrophilic interaction chromatography (HILIC) employs polar stationary phases for the separation of peptides, proteins, and other polar compounds. Compounds similar to this compound could potentially serve as stationary phases or subjects in HILIC, aiding in the separation and analysis of complex biological samples (P. Jandera, 2011).
Mechanism of Action
Target of Action
Similar compounds such as 4-vinylphenylboronic acid are commonly used in the synthesis of styrene-based organoboron polymers .
Mode of Action
The study suggests that the activation of C(sp2)-H bonds is a fundamental process in synthetic organic chemistry, which enables their replacement by highly reactive functional groups . A concerted proton transfer from the terminal vinyl carbon to one of the acetate ligands with low activation energy is the main step for the C(sp2)-H activation .
Biochemical Pathways
The activation of c(sp2)-h bonds is a crucial process in several fields of organic synthesis, as this transformation allows the replacement of a c(sp2)-h bond by a new bond, resulting in a highly reactive functionalized carbon atom .
Result of Action
The activation of c(sp2)-h bonds can result in the creation of highly reactive functionalized carbon atoms .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-ethenylphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14;/h2-6,10H,1,7,12H2,(H,13,14);1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCNVXLTIZNTJQ-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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